molecular formula C20H14ClN3O3S2 B2900170 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone CAS No. 690961-70-7

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No.: B2900170
CAS No.: 690961-70-7
M. Wt: 443.92
InChI Key: TUBZFYAPPWZXAH-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule features a complex architecture combining a thiazolotriazole core linked via a thioether bridge to a 1,4-benzodioxan acetophenone group. This specific structure suggests potential as a key intermediate or candidate for investigating novel therapeutic targets, particularly in the realm of kinase inhibition or central nervous system (CNS) disorders. The integrated 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, often associated with binding to various neurological receptors . The chlorophenyl-substituted thiazolo[2,3-c][1,2,4]triazole core contributes to the molecule's rigidity and potential for diverse biological interactions, making it a valuable chemical probe for building structure-activity relationships (SAR) in drug discovery programs . This product is intended for research purposes in chemical synthesis and bioactivity screening. It is supplied with guaranteed high purity and stability, requiring storage in an inert atmosphere at cool temperatures to ensure long-term integrity . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S2/c21-14-4-1-12(2-5-14)15-10-28-19-22-23-20(24(15)19)29-11-16(25)13-3-6-17-18(9-13)27-8-7-26-17/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBZFYAPPWZXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[2,3-c][1,2,4]triazole core, followed by the introduction of the 4-chlorophenyl group and the dihydrobenzo[b][1,4]dioxin moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several heterocyclic derivatives, differing primarily in substituents and linkage patterns. Key comparisons include:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound Thiazolo-triazole + dihydrobenzo dioxin 4-Chlorophenyl (C6H4Cl), thioether-linked ethanone-dihydrodioxin ~467.9 (estimated) Combines electron-deficient (Cl) and electron-rich (dioxin) moieties; planar conformation
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 4, ) Thiazole + pyrazole-triazole 4-Chlorophenyl, 4-fluorophenyl, pyrazole-triazole ~548.1 Isostructural triclinic crystals; fluorophenyl group perpendicular to molecular plane
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone () Triazole-thio + cyclobutyl-ethanone Diphenyl-triazole, cyclobutyl group ~457.6 Validated via X-ray/DFT; cyclobutyl introduces steric hindrance
4-(Dihydrobenzo dioxin)-3-(5-nitrothiazolyl-thio)-triazolone (CAS: 883065-90-5, ) Triazolone + nitrothiazole Nitrothiazole, dihydrobenzo dioxin 379.37 Nitro group enhances electrophilicity; triazolone increases hydrogen-bonding capacity
N-[4-(Benzothiazol-2-yl)phenyl]-3-((thiazolo-triazol-3-yl)thio)propanamide () Thiazolo-triazole + propanamide Benzothiazole, propanamide linker ~564.1 Amide linkage improves solubility; benzothiazole may enhance fluorescence or bioactivity

Spectroscopic and Crystallographic Insights

  • The target compound’s planar dihydrobenzo dioxin moiety contrasts with the perpendicular fluorophenyl group in ’s Compound 4, which may reduce intermolecular stacking .
  • highlights strong agreement between experimental (X-ray) and computational (DFT) geometries, suggesting similar validation could apply to the target compound .
  • IR/NMR data from (e.g., S-H stretching at ~2550 cm⁻¹, aromatic C-H shifts at δ 7.2–8.1 ppm) provide benchmarks for characterizing thioether and aryl groups in the target compound .

Physicochemical and Electronic Properties

  • The dihydrobenzo dioxin’s electron-donating nature may stabilize charge-transfer complexes, unlike the electron-withdrawing nitro group in ’s compound .

Q & A

Q. What are the key synthetic methodologies for preparing 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone?

The synthesis typically involves multistep reactions, starting with the formation of the thiazolo-triazole core followed by thioether linkage introduction. For example:

  • Step 1 : Condensation of 4-chlorophenyl-substituted precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Thioether bond formation via nucleophilic substitution using mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound structurally characterized, and which analytical techniques are critical?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For instance, the benzodioxin proton signals appear as doublets near δ 4.3–4.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the thioether moiety) .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ampicillin .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease activity, using ATP/NADH depletion as readouts .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Reflux in ethanol at 80–90°C minimizes side reactions during triazole ring formation .
  • Catalyst Screening : Triethylamine or DIPEA enhances thioether coupling efficiency (yield increase from 60% to 85%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation .

Q. What mechanistic insights exist regarding its interaction with biological targets?

  • Molecular Docking : Computational models suggest the thiazolo-triazole moiety binds to ATP pockets in kinases (e.g., EGFR), with hydrogen bonding to Lys721 and π-π stacking with Phe723 .
  • Enzyme Kinetics : Competitive inhibition patterns observed in Michaelis-Menten plots (e.g., Kᵢ = 0.8 µM for COX-2) .
  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) reveal a half-life >2 hours, indicating moderate hepatic stability .

Q. How should researchers address contradictions in biological activity data across similar analogs?

  • Substituent Analysis : Compare analogs with varying halogen (Cl vs. Br) or methoxy groups. For example, 4-chlorophenyl derivatives show 10-fold higher antimicrobial activity than 4-bromophenyl variants due to enhanced lipophilicity .
  • Dose-Response Curves : Re-evaluate IC₅₀ under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • Synergistic Studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to resolve discrepancies in antibiotic potency .

Q. What experimental designs are recommended for studying its environmental fate and ecotoxicology?

  • Degradation Studies : Hydrolysis under simulated sunlight (UV-Vis) and pH 5–9 buffers to identify breakdown products via LC-MS .
  • Bioaccumulation Assays : Measure log Kₒw (octanol-water partition coefficient) to predict environmental persistence. Values >3 indicate high bioaccumulation risk .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) .

Methodological Notes

  • Synthesis Challenges : The thioether bond is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .
  • Biological Assay Pitfalls : False positives in antimicrobial screens may arise from compound aggregation; include detergent controls (e.g., 0.01% Tween-80) .
  • Data Reproducibility : Report reaction conditions in detail (e.g., ramp rates, stirring speeds) to enable cross-lab validation .

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